NSC 698600

PCAF Histone Acetyltransferase Enzyme Inhibition

NSC 698600 is a differentiated PCAF inhibitor with an IC50 of 6.51 µM, providing 2.44-fold greater potency than analog NSC 694623 for robust enzymology. It exhibits a GI50 of 12.2 µM in SK-N-SH neuroblastoma and 40% growth inhibition in HCT116 cells. Unlike bromodomain probes, this compound specifically targets histone acetyltransferase activity for precise epigenetic dissection. Ideal for dose-response and target validation.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
Cat. No. B12398867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 698600
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
InChIKeyJWDLSSYXAGGQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 698600: A Potent PCAF Inhibitor with Antiproliferative Activity


NSC 698600 (CAS: 908069-17-0) is a synthetic small-molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF/KAT2B), exhibiting a potent biochemical IC50 of 6.51 µM against the PCAF/H31-21 complex . Belonging to the pyridoisothiazolone chemical class, this compound demonstrates antiproliferative effects in cancer cell models, including neuroblastoma (SK-N-SH) and colorectal carcinoma (HCT116) cells , positioning it as a valuable tool for epigenetic and oncology research.

Why Generic PCAF Inhibitors Cannot Substitute for NSC 698600


Despite targeting the same PCAF enzyme, the isothiazolo[5,4-b]pyridin-3(2H)-one core of NSC 698600 confers a unique activity and selectivity profile that is not shared by other PCAF inhibitors [1]. Simple substitution with another PCAF inhibitor (e.g., NSC 694623 or NSC 694621) can result in significantly different biochemical potency and cellular antiproliferative efficacy, as detailed in the quantitative evidence below. This divergence underscores that PCAF inhibitors are not functionally interchangeable and that compound-specific validation is essential for reproducible research.

NSC 698600: Quantified Differentiation vs. Closest PCAF Inhibitor Analogs


Biochemical PCAF Inhibition: NSC 698600 vs. Closest Structural Analog NSC 694623

NSC 698600 demonstrates 2.44-fold greater biochemical potency against the recombinant PCAF/H31-21 complex than the close analog NSC 694623. This direct head-to-head comparison in identical assays reveals a clear potency advantage for NSC 698600 .

PCAF Histone Acetyltransferase Enzyme Inhibition

Antiproliferative Efficacy in SK-N-SH Neuroblastoma: NSC 698600 vs. NSC 694623

In a direct cellular comparison, NSC 698600 demonstrates a GI50 of 12.2 µM against SK-N-SH neuroblastoma cells, while the analog NSC 694623 yields a GI50 of 19.2 µM . This cross-study comparable analysis indicates NSC 698600 is 1.57-fold more effective at inhibiting cell growth in this model system.

Neuroblastoma Antiproliferative GI50

Antiproliferative Efficacy in HCT116 Colorectal Cancer: NSC 698600 vs. NSC 694623

When tested at an identical concentration of 25 µM in HCT116 colorectal cancer cells, NSC 698600 achieves 40% growth inhibition compared to only 21% for the analog NSC 694623 . This cross-study comparable analysis demonstrates a nearly 2-fold difference in cellular efficacy.

Colorectal Cancer Growth Inhibition HCT116

Potency Contextualization: NSC 698600 vs. Clinical-Stage PCAF Bromodomain Inhibitors

While advanced PCAF bromodomain inhibitors like L-Moses achieve nanomolar potency (Kd = 126 nM), NSC 698600 occupies a distinct mechanistic niche as a catalytic domain inhibitor [1]. Its micromolar potency (IC50 = 6.51 µM) is comparable to the reference HAT inhibitor bromosporine (IC50 = 2.10 µM) [2], providing a valuable, well-characterized tool for probing PCAF catalytic activity without the confounding factors of bromodomain-targeting probes.

Bromodomain Inhibitor Comparison Lead Optimization

NSC 698600: Preferred Scientific and Procurement Application Scenarios


Validating PCAF Catalytic Dependency in Cancer Cell Proliferation Studies

Researchers investigating the role of PCAF's histone acetyltransferase activity in cancer cell growth should prioritize NSC 698600 over weaker analogs like NSC 694623. Its superior GI50 of 12.2 µM in SK-N-SH neuroblastoma and 40% growth inhibition in HCT116 colorectal cancer cells provide a robust phenotypic window for dose-response studies and genetic validation experiments, minimizing the risk of inconclusive results due to insufficient target engagement.

Biochemical Assay Development Requiring a Reliable PCAF HAT Inhibitor

For in vitro biochemical assays aimed at measuring PCAF HAT activity, NSC 698600 offers a well-defined IC50 of 6.51 µM . Its 2.44-fold greater potency over the analog NSC 694623 makes it a more cost-effective and experimentally robust choice for high-throughput screening or detailed enzymology studies, where maximizing the assay signal-to-noise ratio at lower compound concentrations is critical.

Epigenetic Tool Compound Selection for PCAF Catalytic Function

When designing experiments to dissect PCAF's catalytic versus scaffolding functions, NSC 698600 is the preferred catalytic inhibitor. Unlike nanomolar bromodomain probes (e.g., L-Moses), its micromolar potency and established HAT inhibitory activity allow for clear interrogation of acetyltransferase-dependent phenotypes without confounding bromodomain-related effects. This mechanistic distinction is crucial for accurate interpretation of epigenetic pathway studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 698600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.